![molecular formula C12H18O2 B14261966 7,7-Dimethylspiro[4.5]decane-1,4-dione CAS No. 156968-57-9](/img/structure/B14261966.png)
7,7-Dimethylspiro[4.5]decane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethylspiro[45]decane-1,4-dione is a polycyclic organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a spiro linkage between two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylspiro[4.5]decane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone precursor with a suitable base to induce cyclization and form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective production method suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethylspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethylspiro[4.5]decane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 7,7-Dimethylspiro[4.5]decane-1,4-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The spirocyclic structure also allows for unique spatial arrangements, which can affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dimethylspiro[4.5]decane: A similar spirocyclic compound with different functional groups.
Spiro[4.5]decan-7-one: Another spirocyclic compound with a ketone group at a different position.
Uniqueness
7,7-Dimethylspiro[4.5]decane-1,4-dione is unique due to the presence of two ketone groups at specific positions, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also imparts distinct spatial properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
156968-57-9 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
9,9-dimethylspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(12)14/h3-8H2,1-2H3 |
InChI-Schlüssel |
WILVGFZBSAMEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1)C(=O)CCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



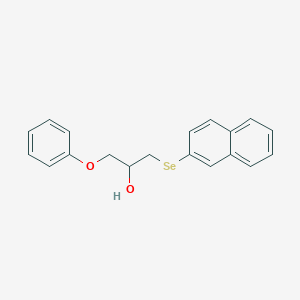
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
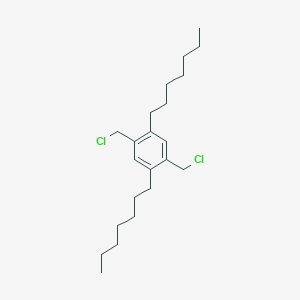

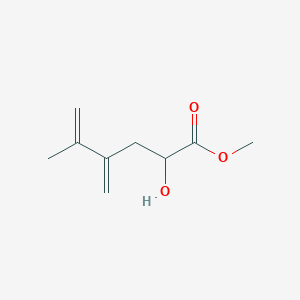
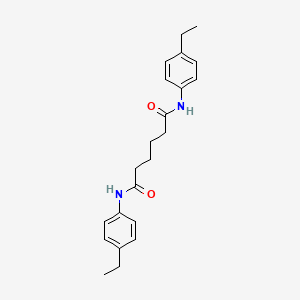
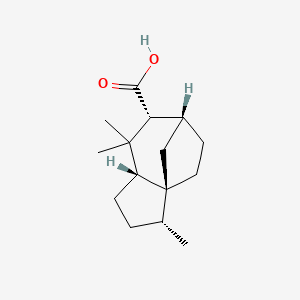
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
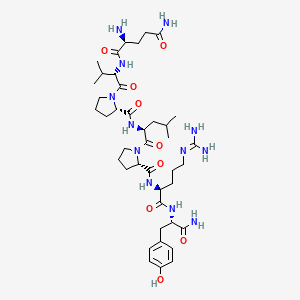
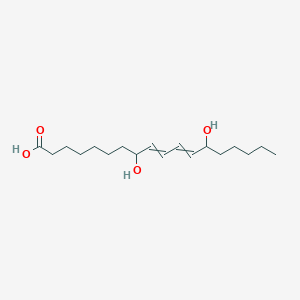
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
